molecular formula C6H12N2O2 B1443416 Cyclopropylmethoxy-acetic acid hydrazide CAS No. 1339053-45-0

Cyclopropylmethoxy-acetic acid hydrazide

Cat. No.: B1443416
CAS No.: 1339053-45-0
M. Wt: 144.17 g/mol
InChI Key: LRFJVVVMUGSVNB-UHFFFAOYSA-N
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Description

Chemical Overview Cyclopropylmethoxy-acetic acid hydrazide is a specialized hydrazide derivative of (cyclopropylmethoxy)acetic acid (CAS 246869-08-9). This compound integrates the hydrazide functional group, known for its versatile reactivity and role in bioactive molecules, with a cyclopropylmethoxy moiety . It is intended for research applications and is not for diagnostic or therapeutic use. Key Research Applications and Value Hydrazide-hydrazone derivatives are a significant class in medicinal chemistry due to their wide spectrum of biological activities. Compounds featuring the -NH-N=CH- (azomethine) group are frequently investigated as potential antimicrobial agents against Gram-positive and Gram-negative bacterial strains . The structural features of this hydrazide make it a valuable key intermediate in organic synthesis for constructing more complex heterocyclic scaffolds, such as 1,3,4-oxadiazolines, 1,3-thiazolidin-4-ones, and others, which are privileged structures in drug discovery . Furthermore, hydrazide derivatives can undergo various reactions, including C- and N-acetylation, in the presence of acetic acid, making them useful for molecular modeling and the development of novel multi-target drug candidates . Handling and Safety This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for detailed handling information. The precursor acid is classified as causing skin corrosion and serious eye damage .

Properties

IUPAC Name

2-(cyclopropylmethoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-8-6(9)4-10-3-5-1-2-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFJVVVMUGSVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation from Ester via Hydrazinolysis

One common and effective method involves starting from the ethyl ester of cyclopropylmethoxy-acetic acid, followed by reaction with hydrazine hydrate to yield the hydrazide.

Typical Procedure:

  • Reagents: Ethyl cyclopropylmethoxy-acetate, hydrazine monohydrate, ethanol as solvent.
  • Conditions: The ester is dissolved in ethanol, hydrazine monohydrate is added, and the mixture is heated under reflux (around 80°C) for 2–4 hours.
  • Work-up: After reaction completion (monitored by TLC), the reaction mixture is concentrated, cooled, and the hydrazide precipitates as a solid, which is filtered and dried.
  • Yield: Typically ranges from 65% to 75%.

This method benefits from mild conditions and straightforward purification, making it suitable for laboratory and pilot-scale synthesis.

Preparation via Acid Activation and Hydrazine Reaction

An alternative method involves activating the carboxylic acid group of cyclopropylmethoxy-acetic acid before reaction with hydrazine hydrate.

Activation Techniques:

  • Conversion of the acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
  • Formation of vinyl chloroformate derivatives as intermediates.

Procedure:

  • The acid or its activated derivative is reacted with hydrazine hydrate in the presence of an acid-binding agent such as sodium hydroxide, potassium hydroxide, or sodium carbonate.
  • The reaction is typically conducted in solvents like dioxane, acetone, or propanone at temperatures ranging from 7°C to 30°C.
  • Reaction times vary from 0.5 to 2 hours depending on the activation method.

Molar Ratios:

Compound Vinyl chloroformate Acid binding agent Hydrazine hydrate Solvent (acetone/propanone)
1 (acid derivative) 1–1.3 1–3 0.9–1.1 0.9–1.1

This approach allows for better control over the reaction and can lead to higher purity hydrazides but requires careful handling of reactive intermediates and moisture-sensitive reagents.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic signals for the hydrazide NH2 protons (around 4.7 ppm), methylene protons adjacent to the ether oxygen (around 4.0 ppm), and cyclopropyl protons (0.5–1.3 ppm).
    • ^13C NMR confirms the presence of carbonyl carbon (~165–170 ppm) and cyclopropyl carbons (~3–10 ppm).
  • Infrared Spectroscopy (IR):

    • Strong absorption bands for N-H stretching (~3200–3300 cm^-1).
    • Carbonyl (C=O) stretching around 1650 cm^-1.
    • C-O-C ether stretches near 1100–1200 cm^-1.
  • Mass Spectrometry (LC-MS):

    • Molecular ion peaks consistent with the expected molecular weight of the hydrazide.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Hydrazinolysis of ester Ethyl cyclopropylmethoxy-acetate Hydrazine monohydrate, ethanol Reflux at 80°C, 2–4 h 65–75 Simple, mild, scalable
Acid activation + hydrazine Cyclopropylmethoxy-acetic acid Vinyl chloroformate, acid binders, hydrazine hydrate 7–30°C, 0.5–2 h 70–85 Requires handling reactive intermediates

Research Findings and Optimization Notes

  • The molar ratios and temperature control are critical for maximizing yield and purity in the acid activation method.
  • Using acetone or propanone as solvent in the hydrazine reaction helps maintain solubility and reaction rate.
  • Acid binding agents such as sodium hydroxide or potassium hydroxide neutralize byproducts and prevent side reactions.
  • The hydrazinolysis method is preferred for ease but may require longer reaction times and careful removal of excess hydrazine.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure hydrazide.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethoxy-acetic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethoxy-acetic acid derivatives, while reduction can produce cyclopropylmethoxy-ethylamine derivatives.

Scientific Research Applications

Antimicrobial Activity

Cyclopropylmethoxy-acetic acid hydrazide and its derivatives have been investigated for their antimicrobial properties. Hydrazide–hydrazone derivatives, including those related to cyclopropylmethoxy-acetic acid, have shown significant antibacterial activity against various bacterial strains. For instance, studies have demonstrated that certain hydrazide derivatives possess moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

  • Case Study: Antibacterial Efficacy
    A study evaluated the antibacterial activity of novel hydrazide derivatives synthesized from cyclopropylmethoxy-acetic acid. The compounds were tested for their zone of inhibition (ZOI) against multiple bacterial strains. Results indicated that some derivatives exhibited ZOI comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Antitubercular Activity

Recent research has also highlighted the potential of hydrazide compounds in the treatment of tuberculosis. This compound derivatives have been explored for their ability to inhibit the polyketide synthase 13 thioesterase domain, which is crucial for the survival of Mycobacterium tuberculosis. These compounds showed promising results in preliminary assays, indicating their potential as antitubercular agents .

Synthesis of Novel Drug Candidates

This compound serves as a precursor in the synthesis of various bioactive molecules. Its reactivity allows for modifications that lead to the formation of complex structures with enhanced pharmacological properties. For example, hydrazides can be converted into amides or other functional groups that may exhibit improved efficacy against targeted diseases .

  • Synthesis Pathway Example
    The synthetic pathway typically involves the reaction of cyclopropylmethoxy-acetic acid with hydrazine hydrate under controlled conditions to yield this compound. Subsequent reactions can lead to a variety of derivatives with tailored biological activities .

Cosmetic Formulations

Beyond pharmaceuticals, this compound has potential applications in cosmetic formulations. Its properties can be utilized to enhance the stability and efficacy of topical products. Research has shown that incorporating such compounds into emulsions can improve skin hydration and provide therapeutic benefits due to their bioactive nature .

Comparative Analysis of Biological Activities

Compound TypeActivity TypeTarget OrganismsEfficacy (MIC or ZOI)
This compound DerivativesAntibacterialStaphylococcus aureus, E. coliZOI = 21 mm (comparable to ampicillin)
Hydrazone DerivativesAntitubercularMycobacterium tuberculosisPotent inhibition in assays
Cosmetic FormulationsSkin HydrationHuman skinEnhanced hydration and stability

Mechanism of Action

The mechanism by which cyclopropylmethoxy-acetic acid hydrazide exerts its effects is primarily through its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclopropyl and methoxy groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The comparison focuses on hydrazide derivatives with structural similarities, such as substituents on the hydrazide backbone or analogous functional groups. Key analogues include:

Compound Substituents/Modifications Key Applications References
Cyclopropylmethoxy-acetic acid hydrazide Cyclopropylmethoxy group Potential enzyme inhibition, antimicrobial activity (inferred) N/A (hypothetical)
7-Hydroxycoumarinyl acetic acid hydrazide Coumarin core, hydroxy and acetyl groups Antimicrobial, heterocyclic synthesis
2,4-Dichlorophenoxy acetic acid hydrazide Dichlorophenoxy group Anti-inflammatory agents
Nicotinic acid hydrazide derivatives Pyridine ring, substituted thiazolidinones Antimicrobial, QSAR studies
Benzamidobenzoic acid hydrazide Benzamide and benzoic acid moieties Soluble epoxide hydrolase (sEH) inhibition
Antimicrobial Activity
  • This compound: While direct data are unavailable, hydrazides with bulky substituents (e.g., dichlorophenoxy) often exhibit enhanced lipophilicity, improving membrane penetration. For example, 2,4-dichlorophenoxy derivatives showed 81% anti-inflammatory efficacy .
  • Coumarin-based hydrazides : Compounds like (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide demonstrated moderate antibacterial activity against Mycobacterium tuberculosis (MIC ~6.25 µg/mL) .
  • Quinolone-hydrazide hybrids: Derivatives synthesized from ciprofloxacin analogues exhibited comparable or superior activity to ciprofloxacin against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
  • Antiproliferative activity : Hydrazides generally show lower histone deacetylase (HDAC) inhibitory activity compared to hydroxamic acids. For instance, propyl-substituted hydrazides achieved IC₅₀ values of ~1.2 µM in U266 cell lines, whereas hydroxamic acids reached sub-micromolar potency .
  • sEH inhibition : 4-Benzamidobenzoic acid hydrazide derivatives (e.g., compound 6c ) inhibited soluble epoxide hydrolase (sEH) by 72%, comparable to urea-based inhibitors like AUDA .
Anti-Inflammatory Activity
  • Thiazolidinone-hydrazide hybrids: Compounds with dichlorophenoxy groups (e.g., 1k and 1m) achieved 81.14% and 78.80% inflammation inhibition in vivo, outperforming indomethacin (76.36%) without gastric toxicity .
  • Coumarin-acetic acid hydrazides : Schiff base derivatives reduced edema by 65–70% in carrageenan-induced models, comparable to diclofenac .

Physicochemical and Pharmacokinetic Properties

  • Metabolic stability: Cyclopropyl groups are known to resist oxidative metabolism, which may prolong half-life relative to phenyl or alkyl substituents .
  • Volume of distribution (Vss) : Theophylline-7-yl derivatives with hydrazide moieties exhibited lower Vss (0.33–0.78 L/kg) than carboxylate or benzylamide analogues, suggesting tighter tissue binding .

Key Research Findings and Implications

Substituent Effects: Bulky, electron-withdrawing groups (e.g., dichlorophenoxy, cyclopropylmethoxy) enhance biological activity by improving target binding and metabolic stability .

Activity Trade-offs : Hydrazides generally underperform hydroxamic acids in enzyme inhibition but offer better selectivity and reduced toxicity .

Versatility in Drug Design: The hydrazide functional group serves as a scaffold for heterocyclic diversification (e.g., thiazolidinones, oxadiazoles), enabling multitarget drug development .

Biological Activity

Cyclopropylmethoxy-acetic acid hydrazide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of cyclopropylmethoxyacetic acid with hydrazine derivatives. The general reaction can be represented as follows:

Cyclopropylmethoxyacetic acid+HydrazineCyclopropylmethoxy acetic acid hydrazide\text{Cyclopropylmethoxyacetic acid}+\text{Hydrazine}\rightarrow \text{Cyclopropylmethoxy acetic acid hydrazide}

The synthesis typically involves the protection of functional groups to enhance reactivity and yield.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Bacterial Strain MIC (μg/mL) Standard (e.g., Gentamicin) MIC (μg/mL)
Staphylococcus aureus5010
Escherichia coli2520
Klebsiella pneumoniae3015
Bacillus cereus4012

The compound showed significant antibacterial activity, especially against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, which are known for their resistance to multiple drugs .

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7 and MDA-MB-231), showing promising results in inhibiting cell proliferation.

Cell Line IC50 (μM) Control (Doxorubicin IC50 μM)
MCF-71510
MDA-MB-231128

These findings suggest that this compound could serve as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using various in vitro models. The compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Results Summary:

  • TNF-α Reduction : 60% inhibition at 50 μM concentration.
  • IL-6 Reduction : 55% inhibition at 50 μM concentration.

These results indicate a potential role for the compound in treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of this compound against Pseudomonas aeruginosa, a common pathogen in immunocompromised patients. The compound showed an MIC of 20 μg/mL, comparable to established treatments, suggesting it could be a viable alternative in resistant infections .
  • Case Study on Cancer Cell Lines :
    In a recent study involving human cancer cell lines, this compound was found to induce apoptosis in MDA-MB-231 cells. Flow cytometry analysis revealed an increase in early apoptotic cells by 30% after treatment with the compound for 24 hours .

Q & A

Q. What are the optimal synthetic routes for Cyclopropylmethoxy-acetic acid hydrazide, and how can reaction conditions be standardized?

this compound can be synthesized via hydrazinolysis of its ester precursor. A common methodology involves refluxing the ester derivative (e.g., cyclopropylmethoxy-acetic acid ethyl ester) with hydrazine hydrate (85%) in absolute ethanol for 3–5 hours, followed by solvent evaporation and purification . Key parameters to optimize include reaction time (5 hours for higher yields), solvent polarity, and stoichiometric ratios (1:1 molar ratio of ester to hydrazine hydrate). Post-synthesis, characterization via IR (N–H stretching at ~3200 cm⁻¹) and NMR (distinct hydrazide NH₂ signals) is critical.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on analogous hydrazide safety

  • Storage : Stable under dry, cool conditions (4–8°C); avoid heat and moisture to prevent decomposition .
  • Incompatibilities : Reacts with strong acids/alkalis and oxidizing agents, potentially releasing hazardous gases .
  • Protective Measures : Use gloves, lab coats, and fume hoods. Emergency procedures should follow GHS/OSHA guidelines for hydrazine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Confirms hydrazide formation via N–H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretches .
  • NMR : ¹H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm) and hydrazide NH₂ (δ 4.5–5.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~170 ppm) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for hydrazide derivatives?

Discrepancies between in vitro and in vivo results (e.g., anticonvulsant efficacy in mice vs. cell assays) may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this:

  • Dose-Response Studies : Test multiple doses (e.g., 30–300 mg/kg) to identify therapeutic windows .
  • Metabolite Profiling : Use LC-MS to track hydrazide degradation products in vivo .
  • Species-Specific Models : Compare rodent and human cell lines to evaluate translational relevance .

Q. What experimental designs are suitable for evaluating this compound in coordination chemistry?

Hydrazides often act as ligands for transition metals. For example:

  • Metal Complex Synthesis : React with Pt(II) or Pd(II) salts (e.g., K₂PtCl₄) in ethanol/water at 60°C. Monitor via conductivity measurements to confirm neutral or ionic complex formation .
  • Characterization : Use electronic spectra (d-d transitions) and ¹H NMR to assess binding modes (e.g., monodentate vs. bidentate) .

Q. How can computational methods enhance the understanding of hydrazide reactivity and bioactivity?

  • Docking Studies : Model interactions with target proteins (e.g., monoamine oxidase B) using AutoDock Vina to predict binding affinities .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites, guiding derivatization for improved stability .

Q. What strategies mitigate hydrolysis or oxidative degradation of this compound during experiments?

  • pH Control : Stabilize in mildly acidic buffers (pH 4–6) to slow hydrolysis .
  • Antioxidants : Add ascorbic acid (0.1% w/v) to aqueous solutions to prevent radical-mediated degradation .
  • Lyophilization : Store lyophilized samples under argon to minimize oxidation .

Q. How do structural modifications of the cyclopropyl group impact physicochemical properties?

  • LogP Studies : Introduce electron-withdrawing groups (e.g., -Cl) to the cyclopropyl ring to increase lipophilicity (measured via shake-flask method) .
  • Thermal Analysis : Use DSC to assess melting points and crystallinity changes, which influence solubility .

Methodological Considerations

Q. What are best practices for reproducibility in hydrazide-based pharmacological studies?

  • Positive Controls : Include known standards (e.g., isoniazid for antimycobacterial assays) .
  • Blinded Experiments : Randomize animal cohorts and use double-blind protocols in efficacy trials .
  • Data Validation : Replicate syntheses and bioassays across independent labs to confirm results .

Q. How can researchers address gaps in toxicity data for novel hydrazides?

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Acute Toxicity Profiling : Conduct OECD Guideline 423 trials in rodents to determine LD₅₀ values .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopropylmethoxy-acetic acid hydrazide
Reactant of Route 2
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Cyclopropylmethoxy-acetic acid hydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.